molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8

Diethyl ethoxymethylenemalonate

Cat. No. B030265
CAS RN: 87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Patent
US06686356B2

Procedure details

As shown in Chart D, commercially available 3-fluoro-4-nitrotoluene (D-0) is brominated to give compound D-1, which is reacted with morpholine to provide compound D-2. Compound D-2 is displaced with an amine (e.g., methylamine) to give compounds of formula D-3. Compounds of formula D-3 are catalytically reduced with hydrogen gas over 5% platinum on carbon and acylated with chloroacetic anhydride in THF to give compounds of formula D-4. Treatment with aqueous hydroxide (e.g., NaOH) in THF converts compounds of formula DA to the free base and affects cyclization to compounds of formula D-5. Reacting compounds of formula D-5 with diethyl ethoxymethylenemalonate affords enamines of formula D-6. Compounds of formula D-6 are cyclized with Eaton's reagent to provide compounds of formula D-7. Aminolysis of the ester of compounds of formula D-7 with a benzylamine (e.g., p-chlorbenzylamine) yields compounds of formula I of the present invention.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
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0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
FC1C=C(C)C=CC=1[N+]([O-])=[O:9].N1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.[H][H].ClC[C:22]([O:24][C:25](=O)[CH2:26]Cl)=[O:23].[OH-].C1[CH2:34][O:33][CH2:32][CH2:31]1>[Pt]>[CH2:14]([O:15][CH:16]=[C:17]([C:34]([O:33][CH2:32][CH3:31])=[O:9])[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give compound D-1, which
CUSTOM
Type
CUSTOM
Details
to provide compound D-2
CUSTOM
Type
CUSTOM
Details
to give compounds of formula D-3
CUSTOM
Type
CUSTOM
Details
to give compounds of formula D-4

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.